Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
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Overview
Description
Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of functional groups, including dimethoxyphenyl, fluorophenyl, and oxazolyl phosphonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the dimethoxyphenyl and fluorophenyl groups. The final step involves the phosphorylation to introduce the phosphonate group. Common reagents used in these reactions include phosphorus oxychloride, dimethyl sulfate, and various catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
- Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-bromophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
Uniqueness
Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C20H22FN2O6P |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22FN2O6P/c1-25-16-10-7-14(11-17(16)26-2)18-23-20(30(24,27-3)28-4)19(29-18)22-12-13-5-8-15(21)9-6-13/h5-11,22H,12H2,1-4H3 |
InChI Key |
LJKQFYHKORFOKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)F)P(=O)(OC)OC)OC |
Origin of Product |
United States |
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